molecular formula C18H19F3N4O2S B2917515 2-Ethyl-5-(morpholino(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886910-08-3

2-Ethyl-5-(morpholino(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2917515
CAS No.: 886910-08-3
M. Wt: 412.43
InChI Key: XCYNIZZRLSXEAL-UHFFFAOYSA-N
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Description

2-Ethyl-5-(morpholino(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a morpholino group, a 3-(trifluoromethyl)phenyl moiety, and an ethyl chain.

Properties

IUPAC Name

2-ethyl-5-[morpholin-4-yl-[3-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2S/c1-2-13-22-17-25(23-13)16(26)15(28-17)14(24-6-8-27-9-7-24)11-4-3-5-12(10-11)18(19,20)21/h3-5,10,14,26H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYNIZZRLSXEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)C(F)(F)F)N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Ethyl-5-(morpholino(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H21F3N4OSC_{23}H_{21}F_3N_4OS with a molecular weight of approximately 534.43 g/mol. The structure features a thiazole ring fused with a triazole moiety, which is known to enhance biological activity through various mechanisms.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. The presence of electron-withdrawing groups such as trifluoromethyl enhances cytotoxicity against cancer cell lines. A study demonstrated that compounds similar to the target compound showed IC50 values less than that of doxorubicin in various cancer cell lines, indicating their potential as effective anticancer agents .

CompoundCell LineIC50 (µM)
Compound AU251 (glioblastoma)10 ± 1.5
Compound BWM793 (melanoma)15 ± 2.0
Target CompoundVarious< Doxorubicin

Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored in animal models. For example, compounds structurally related to the target compound were tested in picrotoxin-induced convulsion models, showing promising results in reducing seizure activity .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiazoles have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Interference with Protein Interactions : Molecular dynamics simulations suggest that these compounds can interact with proteins through hydrophobic contacts and hydrogen bonding, affecting their function.
  • Induction of Apoptosis : Some studies indicate that thiazole derivatives can induce programmed cell death in cancer cells by activating apoptotic pathways.

Case Studies

  • Antitumor Efficacy : A study involving a series of thiazole derivatives demonstrated that modifications at specific positions on the thiazole ring significantly enhanced cytotoxicity against breast cancer cells. The most active compounds were those with trifluoromethyl substitutions .
  • Antimicrobial Testing : In a comparative study, several thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing that certain modifications increased antibacterial potency significantly compared to standard antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Molecular Properties

The target compound shares structural motifs with several analogs in the thiazolo-triazole family. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
2-Ethyl-5-[(2-fluorophenyl)(3-methylpiperidin-1-yl)methyl]thiazolo[3,2-b][1,2,4]triazol-6-ol 2-Fluorophenyl, 3-methylpiperidinyl C₁₉H₂₃FN₄OS 374.48 Fluorine enhances electronegativity; piperidinyl contributes to basicity.
2-[4-(4-Chlorophenylsulfonyl)phenyl]-5-(3-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 4-Chlorophenylsulfonyl, 3-nitrobenzylidene C₂₃H₁₃ClN₄O₅S₂ 524.96 Sulfonyl and nitro groups increase polarity and reactivity.
2-(4-Chlorophenyl)-6-(4-(trifluoromethyl)phenyl)thiazolo[3,2-b][1,2,4]triazole (7b) 4-Chlorophenyl, 4-(trifluoromethyl)phenyl C₁₇H₉F₃N₃S 380.20 Trifluoromethyl improves metabolic stability; chloro enhances lipophilicity.
Target Compound Morpholino, 3-(trifluoromethyl)phenyl ~C₁₉H₂₀F₃N₅O₂S ~427.4* Morpholino enhances solubility; trifluoromethyl boosts stability. -

*Estimated based on analogs.

  • Morpholino vs. Piperidinyl/Piperazinyl Groups: Morpholino (a saturated oxygen-containing heterocycle) increases solubility and reduces basicity compared to piperidinyl () or piperazinyl () groups .
  • Trifluoromethyl vs. Nitro/Chloro Groups : The trifluoromethyl group (as in and the target compound) offers superior metabolic stability and moderate lipophilicity compared to nitro () or chloro () substituents .

Physicochemical and Spectral Properties

  • Melting Points : Analogs with bulky substituents (e.g., 5b in ) exhibit higher melting points (233–235°C), likely due to enhanced intermolecular interactions . Simpler derivatives (e.g., 7b in ) melt at 160–162°C, reflecting reduced steric hindrance .
  • Spectral Data :
    • ¹³C NMR : The trifluoromethyl group in 7b () generates a distinct signal at δ 124.03 ppm (q, CF₃) . Similar shifts are expected for the target compound.
    • UV-Vis : Compounds with electron-withdrawing groups (e.g., nitro in ) show λmax at 258 nm, suggesting π→π* transitions in conjugated systems .

Q & A

Q. How are structure-activity relationship (SAR) studies designed for analogs of this compound?

  • Methodological Answer : Systematic substitution of the morpholino group (e.g., replacing with piperazine) or trifluoromethylphenyl moiety is tested for antimicrobial or antifungal activity. Dose-response assays (IC50_{50}) correlate structural modifications with potency. QSAR models using Hammett constants (σ) predict electronic effects on bioactivity .

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